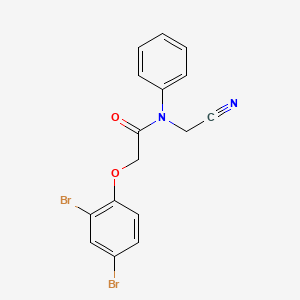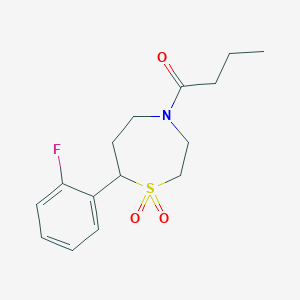![molecular formula C20H25N5O2 B2488889 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672935-44-3](/img/structure/B2488889.png)
3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine-2,6-dione derivatives typically involves multi-step chemical reactions, starting from basic purine structures and incorporating various functional groups through substitutions, alkylation, or condensation reactions. For instance, a study by Mo et al. (2015) on similar compounds reported the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, as dipeptidyl peptidase IV (DPP-IV) inhibitors, characterized by NMR and ESI MS data (Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives is critical for their biological activity. The core purine scaffold provides a versatile platform for structural modification, allowing for the optimization of binding affinity and selectivity towards biological targets. Structural analysis typically employs techniques such as NMR spectroscopy and X-ray crystallography, offering insights into the arrangement of atoms and the spatial orientation of substituents, which are essential for understanding the compound's interaction with biological molecules.
Chemical Reactions and Properties
Purine-2,6-dione derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties and biological activity. For example, Rahat et al. (1974) discussed the ionization and methylation reactions of purine-6,8-diones, highlighting how substitutions at different positions affect their reactivity and the formation of monoanions and dianions (Rahat et al., 1974).
Aplicaciones Científicas De Investigación
Ionisation and Methylation Reactions of Purine Derivatives
Research into purine-6,8-diones, including compounds similar to 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione, has provided insights into their ionisation and methylation reactions. These studies categorize purine-6,8-diones based on their substituents, revealing that methylation and protonation behaviors vary significantly across different classes, affecting their reactivity and potential applications in chemical synthesis and drug development (Rahat, Bergmann, & Tamir, 1974).
Serotonin Receptor Affinity and Pharmacological Evaluation
Compounds derived from purine-2,6-dione, structurally related to the target molecule, have been evaluated for their affinity towards serotonin receptors. These studies have identified compounds with potential psychotropic activity, suggesting applications in developing new treatments for psychiatric disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).
Molecular Interactions of Methylxanthines
Investigations into the molecular interactions of methylxanthines, which share a core structure with the compound of interest, offer insights into their therapeutic potential. These studies explore how modifications to the purine ring, such as methylation, influence biological activity and interaction with biological targets, providing a foundation for the design of novel therapeutic agents (Latosinska et al., 2014).
Analgesic Activity of Purine Derivatives
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally similar to 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione, has identified significant analgesic and anti-inflammatory properties. These findings suggest potential applications in developing new pain management therapies (Zygmunt et al., 2015).
Safety And Hazards
The specific safety and hazard information for 3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione is not provided in the search results. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or similar resources for specific information .
Propiedades
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13-7-9-24(10-8-13)19-21-17-16(18(26)22-20(27)23(17)3)25(19)12-15-6-4-5-14(2)11-15/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRAGBAISXQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-methylbenzyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

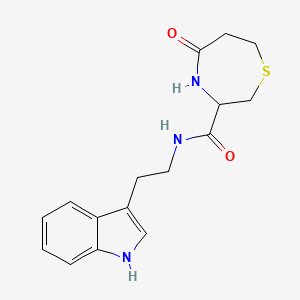
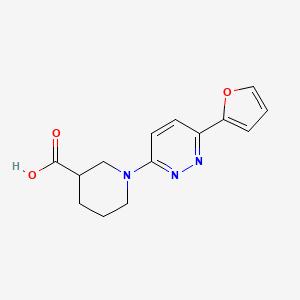
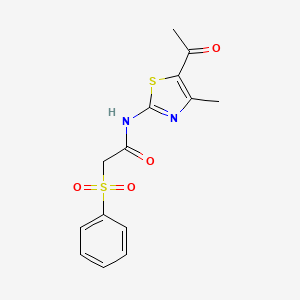
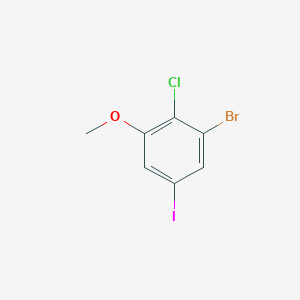
![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
